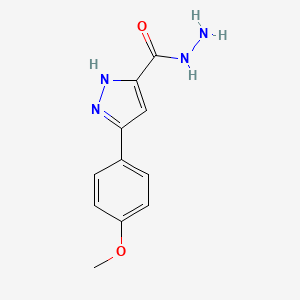

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

描述

属性

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIHBTUBCACZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201189857 | |

| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370096-68-7 | |

| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370096-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.

Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Formation of the carbohydrazide group: The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems for reagent addition and product isolation can streamline the production process.

化学反应分析

Types of Reactions

3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

科学研究应用

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide against various cancer cell lines. For instance, studies show significant inhibition of cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values indicating potent anticancer properties .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial properties, contributing to its potential as an antimicrobial agent .

- Protein Kinase Inhibition : The compound has shown promise in inhibiting specific protein kinases, which are crucial targets in cancer therapy. This mechanism is vital for the development of targeted therapies that can selectively kill cancer cells while sparing normal cells .

Case Studies

Several case studies have documented the efficacy of this compound and related compounds:

- Cytotoxicity Studies : A study by Shaw et al. reported on the cytotoxic effects of various pyrazole derivatives against multiple cancer cell lines including MCF7 and NCI-H460. The study found that derivatives similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.46 µM, indicating their potential as anticancer agents .

- Antimicrobial Evaluation : Research conducted on fused pyrazoles demonstrated that certain derivatives exhibited significant antibacterial activity against common pathogens, suggesting that modifications to the pyrazole structure could enhance antimicrobial efficacy .

- In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various targets involved in cancer progression. These studies provide insights into the compound's pharmacokinetics and drug-likeness properties, supporting its potential as a lead compound for drug development .

作用机制

The mechanism of action of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Comparison with Similar Compounds

Pyrazole-5-carbohydrazide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on anticancer and anti-inflammatory activities (Table 1).

Table 1: Key Structural Features and Bioactivities of Pyrazole-5-carbohydrazide Derivatives

Key Findings

Anticancer Activity Chlorophenyl vs. Methoxyphenyl Substituents: Chlorophenyl derivatives (e.g., Compound 26) exhibit superior cytotoxicity (IC50 = 0.28 µM) compared to methoxyphenyl analogues, likely due to enhanced electrophilicity and DNA interaction . However, methoxyphenyl groups (as in SKi-178) improve selectivity for targets like SK1 . Mechanistic Divergence: Substituents dictate mechanistic outcomes. For example, 4-chlorophenyl derivatives induce apoptosis, while 2′-hydroxy-3′-aroxypropyl substituents (Compounds 6 & 7) trigger autophagy . Indole-Modified Derivatives: Compounds 17 & 18, bearing indole groups, show nanomolar activity against HepG-2 cells, suggesting that heteroaromatic substituents enhance intercalation or kinase inhibition .

Anti-inflammatory Activity

- Derivatives with 4-methoxyphenyl and 3-chlorophenyl groups (e.g., Fahmy et al.) exhibit potent anti-inflammatory effects (ulcer index = 2.10–4.27) comparable to celecoxib, likely through COX-2 inhibition .

Structural Optimization

- SKi-178 : Methyl/methoxy additions reduce cytotoxicity while increasing SK1 specificity, highlighting the role of steric and electronic tuning .

- Ethoxy-Methoxy Hybrids : Compounds like 3-(4-ethoxy-3-methoxyphenyl) derivatives () may enhance blood-brain barrier penetration due to increased lipophilicity .

Contradictions and Limitations

- Autophagy vs. Apoptosis : The same core scaffold can yield divergent mechanisms (e.g., apoptosis in Compound 26 vs. autophagy in Compounds 6 & 7), complicating structure-activity predictions .

- Lack of Direct Data : The target compound itself lacks reported bioactivity data, with most studies focusing on its derivatives (e.g., SKi-178).

生物活性

3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2, with a molecular weight of 232.24 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a methoxy-substituted phenyl group that enhances its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with carbonyl compounds. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form the pyrazole structure.

- Functionalization : Modifications to enhance biological activity or solubility.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, suggesting potential applications in treating infections .

- Anti-inflammatory Properties : Studies have demonstrated its efficacy in reducing inflammation, comparable to standard anti-inflammatory agents like indomethacin .

- Cytotoxicity : Evaluations on mammalian cell lines indicate low toxicity, with CC50 values exceeding 500 µM for many derivatives, suggesting a favorable safety profile .

Structure-Activity Relationship (SAR)

The presence of the methoxy group significantly influences the biological activity of the compound. Structural modifications have been explored to optimize its efficacy:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H12N4O2 | Contains methoxy group; specific anti-inflammatory activity |

| N'-(1H-Indol-3-Ylmethylene)-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide | C20H17N5O2 | Indole moiety; broader spectrum of biological activity |

| N'-[(E)-(3-Hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | C18H16N4O3 | Hydroxy group; potential for different pharmacological effects |

This table illustrates how variations in substituents can lead to differing biological profiles and potencies.

Case Studies and Experimental Findings

Several studies have documented the biological evaluation of pyrazole derivatives, including this compound:

- Inhibitory Effects : In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against various enzymes, with some compounds demonstrating over 50% inhibition at concentrations as low as 10 μM .

- Anti-tubercular Activity : Research has indicated potential applications in treating tuberculosis, with certain derivatives showing effective inhibition against Mycobacterium tuberculosis strains .

常见问题

Q. What are the key steps in synthesizing 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves a multi-step process:

Formation of the pyrazole core : React 4-methoxybenzaldehyde with hydrazine hydrate to generate 4-methoxyphenylhydrazine.

Condensation with a β-ketoester : React the hydrazine intermediate with ethyl acetoacetate under reflux in ethanol or methanol, catalyzed by acetic acid .

Hydrazide formation : Treat the ester intermediate with hydrazine hydrate to yield the carbohydrazide derivative.

Q. Critical Conditions :

- Temperature : Reflux (~80°C) ensures complete reaction.

- Catalysts : Acidic conditions (e.g., acetic acid) accelerate cyclization.

- Purification : Column chromatography or recrystallization improves purity.

Q. Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | 4-Methoxybenzaldehyde, hydrazine hydrate, ethanol | Use excess hydrazine (1.5 equiv) |

| 2 | Ethyl acetoacetate, acetic acid, reflux | Maintain pH ~4–5 to prevent side reactions |

| 3 | Hydrazine hydrate, methanol, 24h stirring | Monitor reaction via TLC (Rf = 0.3 in EtOAc/hexane) |

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer: A combination of techniques is required:

- NMR Spectroscopy :

- ¹H NMR : Confirm the presence of the methoxyphenyl group (δ 3.8 ppm, singlet) and hydrazide NH protons (δ 10–12 ppm, broad).

- ¹³C NMR : Identify carbonyl carbons (C=O at ~160–165 ppm) and aromatic carbons .

- IR Spectroscopy : Detect N–H stretches (3200–3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 287.1142 for C₁₂H₁₂N₄O₂) .

Q. Data Interpretation Tips :

- Compare experimental spectra with computational simulations (e.g., DFT) for ambiguous peaks.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

Advanced Research Questions

Q. How can crystallographic data obtained via SHELXL refinement resolve structural ambiguities in derivatives of this compound?

Answer: SHELXL is critical for:

- Hydrogen bonding networks : Identify interactions between the hydrazide NH and methoxy oxygen, stabilizing the crystal lattice .

- Torsional angles : Determine conformational flexibility of the pyrazole ring (e.g., dihedral angles < 10° indicate planarity) .

- Disorder modeling : Resolve ambiguities in substituent orientations (e.g., methoxyphenyl vs. alternative conformers) using PART and SUMP instructions in SHELXL .

Case Study :

A derivative with a 2,4-dichlorobenzylidene group showed positional disorder in the chloro substituents. SHELXL’s DFIX command constrained bond distances, refining the occupancy ratio to 65:35 .

Q. What strategies are recommended for analyzing contradictory biological activity data across assay models for pyrazole-carbohydrazide derivatives?

Answer: Contradictions often arise from:

- Assay specificity : Differences in enzyme isoforms (e.g., COX-1 vs. COX-2 in anti-inflammatory studies).

- Solubility issues : Poor aqueous solubility may reduce efficacy in cell-based assays but not in enzyme inhibition tests .

Q. Methodological Solutions :

Dose-response curves : Compare IC₅₀ values across models to identify outliers.

Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains low in vivo activity .

Statistical validation : Apply ANOVA to confirm significance of differences between models (e.g., p < 0.05) .

Q. How does the substitution pattern on the phenyl ring influence the bioactivity of this compound analogs?

Answer: Structure-Activity Relationship (SAR) trends include:

- Electron-donating groups (e.g., –OCH₃) : Enhance anti-inflammatory activity by stabilizing ligand-receptor interactions via hydrogen bonding .

- Halogen substituents (e.g., –Br) : Improve anticancer potency by increasing lipophilicity and membrane permeability .

Q. Table 2: SAR of Selected Derivatives

| Substituent | Bioactivity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| 4-OCH₃ | COX-2: 2.1 ± 0.3 | H-bond with Ser530 |

| 5-Br | HeLa cells: 8.7 ± 1.2 | Hydrophobic pocket |

| 2,4-Cl₂ | MIC (E. coli): 12.5 | Disrupt membrane |

Q. Advanced SAR Design :

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or tubulin .

Q. What experimental approaches validate the thermal stability of this compound for material science applications?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., Td₅% = 220°C indicates moderate stability) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting endotherm at 185°C) .

Q. Optimization Strategies :

- Introduce rigid substituents (e.g., fused aromatic rings) to enhance thermal resilience.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。